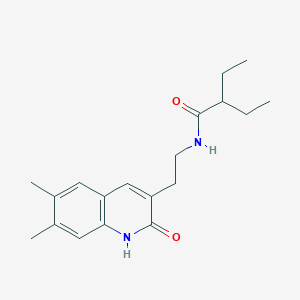

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide

Description

N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide is a quinoline-derived amide compound characterized by a bicyclic 1,2-dihydroquinolin-2-one core substituted with methyl groups at positions 6 and 5. The quinoline moiety is linked via an ethyl chain to a 2-ethylbutanamide group. Key structural features include:

- Substituents: 6,7-Dimethyl groups enhance lipophilicity, while the ethylbutanamide side chain introduces branching, influencing solubility and steric interactions.

- Synthesis: Similar to methods described in , this compound likely undergoes condensation and cyclization steps, followed by recrystallization from ethanol for purification .

Properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-8-7-15-11-16-9-12(3)13(4)10-17(16)21-19(15)23/h9-11,14H,5-8H2,1-4H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZSKFCASGUTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide is widely used in scientific research due to its unique properties. Some of its applications include:

Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.

Molecular Biology: Used as a probe in studying biological pathways and molecular interactions.

Material Science: Employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Quinoline vs. Quinoxaline Derivatives

- Target Compound: Features a 1,2-dihydroquinolin-2-one core with a single nitrogen atom in the bicyclic system.

- Compound 3ae (): Contains a quinoxaline (1,4-diazine) core with two adjacent nitrogen atoms. This increases polarity and hydrogen-bonding capacity compared to the quinoline system. The quinoxaline derivative also includes 1,3-diphenylpropane-1,3-dione substituents, which introduce additional aromaticity and electron-withdrawing effects .

Implications: The quinoline core in the target compound may offer greater metabolic stability due to reduced polarity, whereas quinoxaline derivatives could exhibit enhanced reactivity in electron-deficient environments.

Amide Functionalization and Substituents

a. Comparison with N,O-Bidentate Directing Group Derivatives ()

The compound in , N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, includes an N,O-bidentate directing group. In contrast, the target compound’s amide group is part of a branched alkyl chain.

- Compound : The hydroxy and dimethyl substituents enable chelation with metals, facilitating C–H bond functionalization reactions. The absence of such directing groups in the target compound suggests divergent applications in synthesis or pharmacology .

b. Comparison with Pharmacopeial Butanamide Derivatives ()

- Compounds: Include stereochemically complex amides (e.g., (R)- and (S)-configurations) with phenoxy and tetrahydropyrimidinyl groups. These substituents introduce hydrogen-bond donors/acceptors, enhancing interactions with biological targets .

- Impurities : Feature butanamide chains with hydroxypropane or acetylphenyl groups. These polar substituents increase solubility compared to the target compound’s ethyl branching .

Biological Activity

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline derivative structure, specifically featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 328.45 g/mol. The structural representation is critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O2 |

| Molecular Weight | 328.45 g/mol |

| IUPAC Name | This compound |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. These activities include:

- Anticancer Properties : The quinoline scaffold is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of microbial pathogens, suggesting potential applications in treating infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase and cyclooxygenase (COX), which are involved in neurodegenerative diseases and inflammation respectively.

- DNA Intercalation : The quinoline moiety can intercalate with DNA, affecting transcription and replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

In Vitro Studies : A study demonstrated that derivatives of the quinoline structure inhibited cancer cell growth in various human cancer lines (e.g., breast and colon cancer) with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Breast Cancer 5.4 Colon Cancer 3.8 - In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups.

- Mechanistic Insights : Research has indicated that the compound's anticancer effects are mediated through apoptosis induction via the mitochondrial pathway and modulation of apoptotic proteins like Bcl-2 and Bax.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.